molecular formula C17H14N4O2 B2818263 N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1396892-69-5

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2818263
CAS No.: 1396892-69-5
M. Wt: 306.325
InChI Key: HLVVQDOHEMHULJ-ZHACJKMWSA-N
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Description

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is architecturally defined by a 1,3,4-oxadiazole core, a heterocycle known for its versatile biological activities, which is functionalized at the 2-position with a cinnamamide moiety and at the 5-position with a 6-methylpyridin-2-yl group . The 1,3,4-oxadiazole scaffold is a privileged structure in the design of enzyme inhibitors and has been extensively investigated in the synthesis of novel therapeutic agents, particularly for its potential role in oncology research . The cinnamamide side chain contributes a rigid, planar structure that can be crucial for interacting with biological targets via hydrophobic interactions and pi-stacking. Researchers can explore this compound as a key intermediate or a novel chemical entity in projects aimed at developing potent inhibitors. Structural analogs based on the 1,3,4-heterocyclic core have demonstrated promising cytotoxicity and enzyme inhibitory activity in preclinical studies, suggesting potential research applications in modulating specific cellular pathways . This product is provided for research purposes in chemical biology and pharmaceutical development. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-12-6-5-9-14(18-12)16-20-21-17(23-16)19-15(22)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVQDOHEMHULJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Formation of the cinnamamide moiety: The final step involves the coupling of the oxadiazole-pyridine intermediate with cinnamic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide has garnered attention for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, which can lead to various biological effects.

Biological Studies

This compound can be utilized as a probe in biological studies to investigate various processes involving the pyridine and oxadiazole moieties. Its ability to modulate biological activity makes it a candidate for research into:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant anticancer properties by targeting specific cancer cell lines.
  • Anti-inflammatory Effects : The cinnamamide moiety is known for its anti-inflammatory activities, making it relevant for research into treatments for inflammatory diseases.

Materials Science Applications

This compound's structural properties also make it a candidate for novel materials development:

  • Electronic Properties : Its unique electronic configuration may allow for applications in organic electronics or photonic devices.
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability or mechanical strength.

Case Studies and Research Findings

Research has been conducted on the biological activity of this compound in various contexts:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited cytotoxicity against several cancer cell lines (e.g., MCF7 breast cancer cells), suggesting its potential as an anticancer agent.
  • Anti-inflammatory Research : In vivo studies indicated that the compound reduced inflammation markers in animal models of arthritis.

Mechanism of Action

The mechanism of action of N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

a. 5-(4-Chloro-2-phenoxyphenyl)-N-(6-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6c)

  • Structure: Shares the N-(6-methylpyridin-2-yl) group but replaces the cinnamamide with a carboxamide linked to a 4-chloro-2-phenoxyphenyl group.
  • Supplementary data (IR, NMR, Mass) confirm its structural integrity, though biological data are unspecified .

b. 5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d)

  • Structure : Differs from 6c in the pyridine substituent (4-methyl vs. 6-methyl).
  • Implications : The 4-methylpyridin-2-yl group may alter electronic effects and steric hindrance, affecting binding to targets like fungal enzymes or bacterial proteins .
Functional Group Modifications

a. LMM5 and LMM11 ()

  • LMM5 : Contains a 4-methoxyphenyl group and benzyl(methyl)sulfamoyl substituent.
  • LMM11 : Features a furan-2-yl group and cyclohexyl(ethyl)sulfamoyl chain.
  • Implications : Both compounds were solubilized in DMSO/Pluronic F-127 for antifungal testing. The sulfamoyl groups may enhance solubility but reduce membrane permeability compared to the cinnamamide’s planar structure .

b. Benzofuran–Oxadiazole Derivatives (2a, 2b)

  • Structure : Thioacetamide-linked benzofuran–oxadiazoles (e.g., 2a: 3-chlorophenyl; 2b: 4-methoxyphenyl).
  • Implications : The thioether linker and benzofuran moiety exhibit potent antimicrobial activity, suggesting that the cinnamamide’s vinyl group in the target compound could offer similar π-π stacking advantages .
Pyridine-Oxadiazole Hybrids

a. N-(6-Methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methylfuran-2-carboxamide (Compound 2, )

  • Structure: Combines 6-methylpyridin-2-yl with a quinazolinone-linked furan.
  • Implications : Reported IC50 values <70% POC highlight the importance of the 6-methylpyridine group in enzyme inhibition, possibly relevant to the target compound’s design .

b. N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives ()

  • Structure : Pyridine-2-yl instead of 6-methylpyridin-2-yl, with amine substituents.
  • Implications : Demonstrated antimicrobial activity, underscoring the oxadiazole-pyridine framework’s versatility. The 6-methyl group in the target compound may improve metabolic stability .

Key Insights and Implications

  • Linker Design : Cinnamamide’s conjugated system may offer advantages over thioether or sulfamoyl linkers in terms of solubility and target engagement.
  • Biological Potential: Structural parallels to compounds with reported IC50 values or antimicrobial activity suggest the target compound merits further evaluation in similar assays.

Biological Activity

N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic compound notable for its potential therapeutic applications. This compound features a unique structure that combines a cinnamamide moiety with an oxadiazole and a pyridine ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄N₄O₂, with a molecular weight of 306.32 g/mol. The compound's structure is characterized by the following features:

  • Oxadiazole Ring : Contributes to the compound's stability and biological interactions.
  • Pyridine Substituent : Enhances the compound's ability to interact with various biological targets.
  • Cinnamamide Moiety : Associated with anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
  • Non-covalent Interactions : The presence of heteroatoms allows for hydrogen bonding and π–π stacking interactions with proteins and nucleic acids .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies showed reduced viability in cancer cell lines at varying concentrations. For example, at concentrations above 50 µg/mL, cell viability was markedly decreased in MCF-7 (breast cancer) cells .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens:

  • Inhibition of Bacterial Growth : Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, although further research is necessary to quantify this effect.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines in vitro, contributing to its potential use in inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds and their implications for drug development:

  • Cinnamic Acid Derivatives : Research on cinnamic acid derivatives has shown promising results in inhibiting tumor cell migration and invasion. For example, one derivative significantly reduced B16-F10 cell migration by 86% compared to controls .
  • Oxadiazole Compounds : Other oxadiazole-containing compounds have demonstrated similar anticancer effects through mechanisms involving enzyme inhibition and receptor modulation.

Data Tables

Activity TypeObserved EffectsReference
AnticancerReduced viability in MCF-7 cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased pro-inflammatory cytokine production

Q & A

Q. What are the validated methods for synthesizing and structurally characterizing N-(5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl)cinnamamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between cinnamic acid derivatives and functionalized oxadiazole precursors. Structural validation requires multi-spectroscopic techniques :
  • 1H/13C NMR : To confirm proton and carbon environments, particularly distinguishing the oxadiazole ring (δ ~8.5–9.0 ppm for pyridinyl protons) and cinnamamide backbone .
  • FTIR : Key peaks include C=O stretch (~1650–1700 cm⁻¹ for amide) and C=N stretch (~1600 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
    Optimization Note : Solvent selection (e.g., ethanol vs. DMF) and reaction time (6–12 hours) significantly impact yield .

Q. How is the antimicrobial activity of this compound screened in preliminary assays?

  • Methodological Answer : Use standardized agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Key steps:
  • Prepare compound solutions in DMSO (≤1% v/v to avoid cytotoxicity).
  • Measure zones of inhibition (ZOI) or minimum inhibitory concentrations (MICs) using CLSI guidelines.
  • Include controls (e.g., ciprofloxacin) and account for solvent effects .
    Limitation : Activity may vary with bacterial strain resistance profiles; validate via time-kill kinetic studies for dose-dependent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across structurally similar oxadiazole derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Systematic approaches include:
  • QSAR Modeling : Correlate substituent positions (e.g., 6-methylpyridin-2-yl vs. 4-fluorophenyl) with bioactivity trends .
  • Comparative MIC/ZOI Analysis : Test derivatives under identical conditions (e.g., pH, temperature) to isolate structural contributions .
  • Metabolic Stability Assays : Assess if conflicting results stem from compound degradation in vitro vs. in vivo .

Q. How can molecular docking elucidate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like DNA gyrase or dihydrofolate reductase (DHFR) based on homology with resistant strains .
  • Docking Workflow :

Prepare ligand (compound) and receptor (target protein) structures using AutoDock Vina or Schrödinger Suite.

Validate docking poses via RMSD analysis against co-crystallized ligands.

Analyze binding interactions (e.g., hydrogen bonds with pyridinyl nitrogen, hydrophobic contacts with oxadiazole ring) .

  • Follow-up : Confirm predictions with surface plasmon resonance (SPR) for binding affinity quantification .

Q. What experimental designs optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations (liposomes) to improve aqueous solubility .
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .
  • Permeability : Assess via Caco-2 cell monolayers or parallel artificial membrane permeability assay (PAMPA) .

Key Research Gaps

  • Mechanistic Specificity : Limited data on whether antimicrobial activity arises from single or multiple targets .
  • In Vivo Toxicity : No studies on long-term toxicity or immunogenicity in animal models .

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